Nivimedone sodium

Description

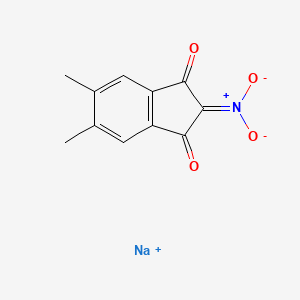

Nivimedone sodium (BRL 10833) is an orally active anti-allergic agent structurally classified as a 2-nitroindane-1,3-dione derivative . Its mechanism of action mirrors disodium cromoglycate (DSCG), a mast cell stabilizer, but with significantly higher potency: 42-fold greater in human lung systems and 10-fold in rat passive cutaneous anaphylaxis (PCA) models . Clinically, this compound (200 mg thrice daily) demonstrated efficacy in mild asthmatic patients by improving peak expiratory flow rate (PEFR), reducing bronchodilator use, and alleviating symptoms like wheezing, chest tightness, and cough .

Properties

Molecular Formula |

C11H8NNaO4 |

|---|---|

Molecular Weight |

241.17 g/mol |

IUPAC Name |

sodium;(5,6-dimethyl-1,3-dioxoinden-2-ylidene)-dioxidoazanium |

InChI |

InChI=1S/C11H8NO4.Na/c1-5-3-7-8(4-6(5)2)11(14)9(10(7)13)12(15)16;/h3-4H,1-2H3;/q-1;+1 |

InChI Key |

KGLVEXSGYXXSOJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1C)C(=O)C(=[N+]([O-])[O-])C2=O.[Na+] |

Synonyms |

5,6-dimethyl-2-nitroindane-1,3-dione, sodium salt BRL 10833 nivimedone nivimedone sodium nivimedone, sodium salt, monohydrate |

Origin of Product |

United States |

Comparison with Similar Compounds

Disodium Cromoglycate (DSCG)

- Mechanism : Mast cell stabilizer inhibiting histamine release.

- Efficacy : DSCG is administered via inhalation and primarily prevents asthma attacks rather than treating acute symptoms.

- Comparison: Nivimedone sodium is orally bioavailable, offering patient compliance advantages over inhaled DSCG. In human lung models, nivimedone is 42× more potent than DSCG . Both agents lack systemic effects on IgE or eosinophils .

Nedocromil Sodium

- Mechanism : Mast cell stabilizer with GPR35 agonist activity.

- Efficacy : Used prophylactically in asthma and allergic rhinitis.

- Comparison :

Lodoxamide

- Mechanism : Mast cell stabilizer and high-potency GPR35 agonist.

- Efficacy : Primarily used topically for allergic conjunctivitis.

- Comparison :

Seratrodast

- Mechanism : Thromboxane A2 receptor antagonist.

- Efficacy : Oral agent for asthma management.

- Comparison: Seratrodast targets inflammatory mediators downstream of mast cell activation, unlike nivimedone’s upstream stabilization .

Key Research Findings and Data

Table 1: Comparative Analysis of Anti-Asthmatic Compounds

Table 2: Clinical Trial Outcomes for this compound

| Parameter | Group I (Placebo → Nivimedone) | Group II (Nivimedone → Placebo) |

|---|---|---|

| PEFR Improvement | Significant (morning/evening) | No significant change |

| Bronchodilator Use | ↓ 30% | ↔ |

| Symptom Scores | Wheezing, cough, chest tightness ↓ | ↔ |

Critical Discussion

- Advantages of this compound: Oral administration improves compliance compared to inhaled agents like DSCG or nedocromil.

- Animal toxicity (e.g., medium/high-dose abnormalities) halted further trials until additional safety data are available .

- Differentiation from Peers :

- Unlike leukotriene inhibitors (e.g., zafirlukast) or IgE-targeting biologics, nivimedone stabilizes mast cells without modulating adaptive immunity markers .

Q & A

Q. How to design a longitudinal study assessing chronic exposure effects of this compound while controlling for confounding factors?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.